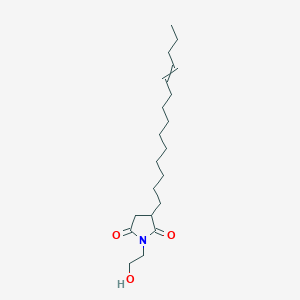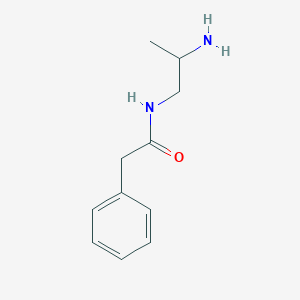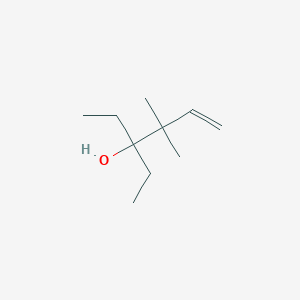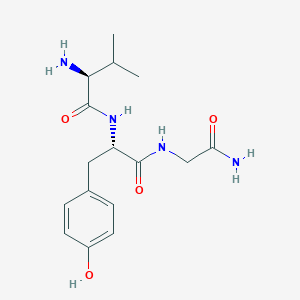![molecular formula C14H9NO6S B14642207 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid CAS No. 52054-31-6](/img/structure/B14642207.png)
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a nitrophenylsulfanyl group and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid typically involves the following steps:
Sulfurization: The nitrophenyl compound is then reacted with a sulfur source, such as thiourea, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid can undergo several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds, influencing molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,3-dicarboxylic acid
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,2-dicarboxylic acid
- 4-Nitrophenylsulfanylbenzoic acid
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both nitrophenyl and sulfanyl groups, along with two carboxylic acid groups, provides a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
52054-31-6 |
|---|---|
Fórmula molecular |
C14H9NO6S |
Peso molecular |
319.29 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C14H9NO6S/c16-13(17)8-1-6-11(14(18)19)12(7-8)22-10-4-2-9(3-5-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
AWUBSKFQVOGDDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
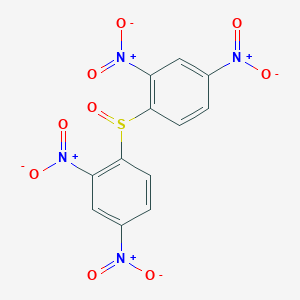
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
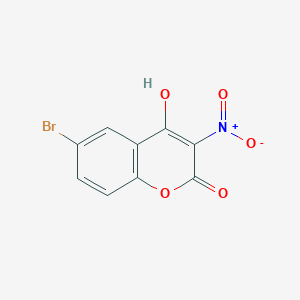
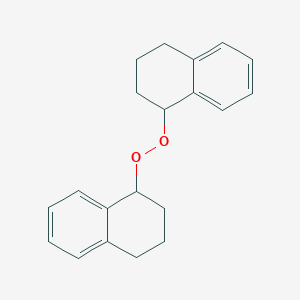
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)

